molecular formula C19H23ClN4O2 B6585538 N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide CAS No. 1251604-98-4

N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

Cat. No. B6585538
CAS RN: 1251604-98-4
M. Wt: 374.9 g/mol
InChI Key: XGHNGKZJOMULFU-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains a chlorophenyl group, a methyl group, a piperidinyl group, and a dihydropyrimidinyl group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis process for this compound is not available, similar compounds are often prepared by condensation reactions . For example, N-substituted phenyl-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl acetamide derivatives were synthesized through a condensation reaction between 1H-indole carbaldehyde oxime and 2-chloro acetamide derivatives .

Mechanism of Action

Target of Action

The primary target of F3406-9724 is the glycoprotein GP2 of the Lymphocytic choriomeningitis virus (LCMV) . GP2 mediates the pH-dependent fusion in the endosome compartment, which is crucial for the release of the virus ribonucleoprotein into the cell cytoplasm .

Mode of Action

F3406-9724 inhibits LCMV cell entry by specifically interfering with the pH-dependent fusion in the endosome compartment . This fusion is mediated by LCMV glycoprotein GP2 and is required to release the virus ribonucleoprotein into the cell cytoplasm to initiate transcription and replication of the virus genome . The compound has been found to interact with residue M437 within the transmembrane domain of GP2, which is critical for virus susceptibility to F3406-9724 .

Biochemical Pathways

The inhibition of the pH-dependent fusion in the endosome compartment by F3406-9724 prevents the release of the virus ribonucleoprotein into the cell cytoplasm . This action disrupts the normal life cycle of the virus, preventing its replication and spread within the host organism .

Result of Action

The result of F3406-9724’s action is the inhibition of LCMV multiplication . By preventing the virus from entering host cells and initiating its replication process, F3406-9724 effectively reduces the spread of the virus within the host organism .

Action Environment

The action of F3406-9724 is influenced by the pH of the endosome compartment, as its mechanism of action involves interfering with the pH-dependent fusion process mediated by the LCMV glycoprotein GP2 . Environmental factors that could potentially influence the compound’s action, efficacy, and stability include the physiological pH of the host organism’s internal environment and the presence of other substances that could interact with the compound.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(4-methyl-6-oxo-2-piperidin-1-ylpyrimidin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23ClN4O2/c1-14-11-18(26)24(19(22-14)23-9-3-2-4-10-23)13-17(25)21-12-15-5-7-16(20)8-6-15/h5-8,11H,2-4,9-10,12-13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGHNGKZJOMULFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCCCC2)CC(=O)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-2-[4-methyl-6-oxo-2-(piperidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide

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